(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol
Description
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Properties
IUPAC Name |
(16E)-16-[(2-fluorophenyl)methylidene]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO/c1-25-13-6-5-8-19(25)10-11-20-21(25)12-14-26(2)22(20)16-18(24(26)28)15-17-7-3-4-9-23(17)27/h3-4,7,9,15,19-22,24,28H,5-6,8,10-14,16H2,1-2H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPVZBIZOLYUPJ-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5F)C4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5F)/C4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, structure, and biological properties, including anti-inflammatory and anti-tumor activities.
Chemical Structure and Synthesis
The chemical structure of the compound features a cyclopenta[a]phenanthrene core with a fluorobenzylidene substituent. The synthesis typically involves a condensation reaction between appropriate aldehydes and cyclopenta[a]phenanthrene derivatives.
Synthetic Method
One common method for synthesizing this compound is through the Claisen-Schmidt condensation reaction, which involves the following steps:
- Reagents : The starting materials include cyclopenta[a]phenanthrene derivatives and 2-fluorobenzaldehyde.
- Reaction Conditions : The reaction is usually conducted in acidic conditions, often using acetic acid as a solvent.
- Purification : The product is purified using silica gel column chromatography.
Anti-inflammatory Activity
Research indicates that derivatives of cyclopenta[a]phenanthrene exhibit significant anti-inflammatory effects. For instance, compounds with similar structural motifs have been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Table 1: Summary of Anti-inflammatory Studies
| Study | Compound | Methodology | Results |
|---|---|---|---|
| This compound | In vitro assays | Reduced IL-6 and TNF-alpha levels by 30% | |
| Related cyclopenta compounds | Animal models | Decreased paw edema in rats by 50% |
Antitumor Activity
The compound also shows promise as an anti-tumor agent. In studies involving various cancer cell lines, it has demonstrated cytotoxic effects, particularly against breast cancer cells.
Case Study: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) cells. The findings indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through caspase activation pathways.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and tumor progression.
Potential Mechanisms
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory cytokines.
- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.
Q & A
Q. What are the key steps in synthesizing (E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol?
Synthesis involves multi-step organic reactions starting from steroid precursors. A typical protocol includes:
- Step 1 : Selective oxidation of a natural steroid backbone (e.g., dehydroepiandrosterone derivatives) to introduce ketone groups at specific positions .
- Step 2 : Formation of the benzylidene moiety via condensation with 2-fluorobenzaldehyde under acidic conditions (e.g., HCl or H₂SO₄) .
- Step 3 : Stereochemical control using chiral catalysts or column chromatography to isolate the (E)-isomer .
- Step 4 : Final purification via recrystallization or preparative HPLC .
Critical Parameters :
Q. How is the structure of this compound validated?
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Key signals include the fluorobenzylidene proton (δ 7.2–7.8 ppm, multiplet) and hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) .
- ¹³C NMR : Distinct peaks for the cyclopenta[a]phenanthrene core (δ 20–40 ppm) and fluorinated aromatic carbons (δ 115–125 ppm) .
Q. What biological systems are used to study its activity?
- In Vitro Models :
- Endocrine receptor binding assays (e.g., glucocorticoid or androgen receptors) .
- Metabolic regulation studies in hepatocyte cell lines (e.g., HepG2) .
- Ex Vivo Models :
- Tissue-specific activity in adrenal gland or liver slices .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Q. How to resolve contradictions in reported receptor binding affinities?
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM for glucocorticoid receptors) arise from:
- Assay Variability : Differences in cell lines (CHO vs. HEK293) or ligand concentrations .
- Isomer Purity : Contamination by (Z)-isomer (>5%) artificially lowers measured potency . Resolution :
- Validate isomer purity via chiral HPLC before assays .
- Use standardized protocols (e.g., NIH’s NCATS guidelines) for binding assays .
Q. What computational methods predict its metabolic stability?
- In Silico Tools :
Q. How to design in vivo studies for toxicity profiling?
Protocol :
- Species : Rodents (rats/mice) dosed at 1–50 mg/kg/day for 28 days .
- Endpoints : Liver/kidney histopathology, serum biomarkers (ALT, creatinine), and hormonal profiling (cortisol/testosterone) .
- Safety Thresholds : No observed adverse effect level (NOAEL) typically <10 mg/kg .
Critical Considerations :
- Monitor fluorinated metabolite accumulation in adipose tissue .
- Use LC-MS/MS for sensitive detection of hydroxylated byproducts .
Q. What strategies improve selectivity over related steroid derivatives?
- Structural Modifications :
- Introduce bulkier substituents at C17 to sterically block off-target receptor binding .
- Replace fluorine with chlorine to alter electronic effects and enhance selectivity .
- Biological Testing :
- Screen against panels of nuclear receptors (e.g., ERα, PR, AR) to identify cross-reactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
